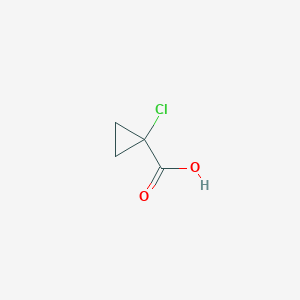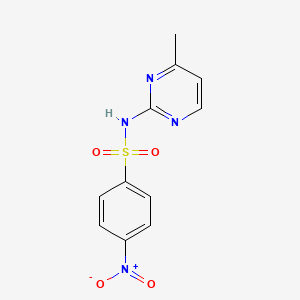
1-氯环丙烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chlorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₄H₅ClO₂. It is a cyclic carboxylic acid with a chlorine atom attached to the cyclopropane ring. This compound is known for its unique chemical properties and its utility in various synthetic processes.
科学研究应用
1-Chlorocyclopropane-1-carboxylic acid has numerous applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . ACC is synthesized from SAM by ACS and is then oxidized to ethylene by ACO .
Result of Action
A structurally similar compound, acc, has been shown to play a signaling role independent of its biosynthesis .
Action Environment
Acc, a structurally similar compound, has been shown to have its levels directly influenced by developmental, hormonal, and environmental cues .
生化分析
Biochemical Properties
Its structural analog, 1-Aminocyclopropane-1-carboxylic acid (ACC), is known to be a precursor to the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs)
Cellular Effects
Acc, its structural analog, has been shown to influence a wide variety of vegetative and developmental processes in plants
Molecular Mechanism
As mentioned earlier, its structural analog ACC is converted to ethylene by ACC oxidase . Whether 1-Chlorocyclopropane-1-carboxylic acid undergoes similar enzymatic reactions or has unique interactions with biomolecules remains to be explored.
Metabolic Pathways
Acc, its structural analog, is involved in the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . It is possible that 1-Chlorocyclopropane-1-carboxylic acid may be involved in similar metabolic pathways.
Transport and Distribution
Acc, its structural analog, is known to be transported throughout the plant over short and long distances . Future studies could investigate whether 1-Chlorocyclopropane-1-carboxylic acid has similar transport mechanisms.
Subcellular Localization
Acc oxidase, the enzyme that converts ACC to ethylene, has been found to be mainly located in the cytosol of apple fruit pericarp tissue . Future studies could investigate the subcellular localization of 1-Chlorocyclopropane-1-carboxylic acid and any effects on its activity or function.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chlorocyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane with chlorine gas under photochemical conditions, leading to the formation of chlorocyclopropane, which can then be further reacted to produce 1-chlorocyclopropane-1-carboxylic acid . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of 1-chlorocyclopropane-1-carboxylic acid typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Chlorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Reduction Reactions: The compound can be reduced to cyclopropane-1-carboxylic acid under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium cyanide in alcoholic solutions can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Major Products:
Substitution: Products include various substituted cyclopropane carboxylic acids.
Reduction: Cyclopropane-1-carboxylic acid.
Oxidation: Carboxylic acid derivatives.
相似化合物的比较
Cyclopropane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromocyclopropane-1-carboxylic acid: Similar structure but with a bromine atom, which can lead to different reactivity and reaction conditions.
1-Fluorocyclopropane-1-carboxylic acid: Contains a fluorine atom, resulting in distinct chemical properties and applications
Uniqueness: 1-Chlorocyclopropane-1-carboxylic acid is unique due to its chlorine atom, which enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
属性
IUPAC Name |
1-chlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNICRIXPNUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108817-35-2 |
Source


|
| Record name | 1-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2559515.png)
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2559516.png)


![N-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2559522.png)
![7-benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559523.png)

![1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2559526.png)


![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)
![2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide](/img/structure/B2559530.png)

![1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2559537.png)
